molecular formula C12H10OS B5552698 Thiophen-2-yl(o-tolyl)methanone

Thiophen-2-yl(o-tolyl)methanone

Cat. No.: B5552698
M. Wt: 202.27 g/mol
InChI Key: GNSXNNHYZFXSJA-UHFFFAOYSA-N
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Description

Thiophen-2-yl(o-tolyl)methanone is a useful research compound. Its molecular formula is C12H10OS and its molecular weight is 202.27 g/mol. The purity is usually 95%.
The exact mass of the compound (2-methylphenyl)(2-thienyl)methanone is 202.04523611 g/mol and the complexity rating of the compound is 214. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biochemical Applications

(G. Thirunarayanan, 2014) explored the synthesis of (5-chloro-2-thienyl)(3-(substituted phenyl) bicyclo [2.2.1] hept-5-en-2-yl) methanones. These compounds were evaluated for antimicrobial, antioxidant, and insect antifeedant activities.

Optoelectronic Properties

(E. Turac et al., 2011) investigated the electrochemical copolymerization of methanone derivatives with ethylenedioxy thiophene, focusing on their conductivity and optoelectronic properties.

Structural Analysis

(S. Naveen et al., 2007) conducted a synthesis and X-ray diffraction analysis of a methanone compound, noting discrepancies in bond lengths and intermolecular hydrogen bonds.

Synthesis and Optoelectronic Study

(T. Swaroop et al., 2018) synthesized bithiophene derivatives, including methanones, and examined their optoelectronic properties using various spectroscopic techniques.

UV Absorption Characteristics

(Yang Zheng-min, 2009) synthesized and characterized a specific methanone, focusing on its UV absorption properties.

Spectroscopic Properties

(I. A. Z. Al-Ansari, 2016) studied the absorption and fluorescence properties of methanones in various solvents, revealing how structure and environment influence their spectroscopic characteristics.

Molecular Structure Analysis

(B. Lakshminarayana et al., 2009) focused on the crystal and molecular structure of a methanone derivative, identifying intermolecular hydrogen bonding patterns.

Biochemical Receptor Agonism

(A. Dalpiaz et al., 2002) explored benzoylthiophene derivatives, including methanones, for their role in enhancing adenosine A1 receptor agonist binding.

Antimicrobial Activity

(Parthiv K. Chaudhari, 2012) synthesized a methanone derivative and evaluated its antimicrobial activity.

Application in Thiophene Synthesis

(Reichel Samuel et al., 2008) utilized methanones in the alkylation of aryl compounds for constructing substituted thiophenes.

Docking Studies and Antibacterial Activity

(M. Shahana and A. Yardily, 2020) synthesized novel methanone compounds and conducted docking studies to understand their antibacterial activity.

Enhancement in Polymer Solar Cells

(Huiqiong Zhou et al., 2013) discussed the enhancement of efficiency in polymer solar cells using a thiophene derivative, highlighting the role of methanol treatment in improving various device parameters.

Reactivity Studies

(P. Pouzet et al., 1998) studied the reactivity of a benzothiophene methanone derivative towards different nucleophiles, providing insights into the functionalization of acyl-benzothiophene derivatives.

Properties

IUPAC Name

(2-methylphenyl)-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10OS/c1-9-5-2-3-6-10(9)12(13)11-7-4-8-14-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNSXNNHYZFXSJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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